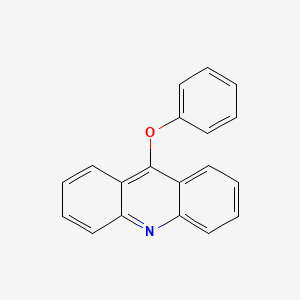

9-Phenoxyacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-phenoxyacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c1-2-8-14(9-3-1)21-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCLDPQGJMEEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175760 | |

| Record name | Acridine, 9-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-14-3 | |

| Record name | Acridine, 9-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 9-phenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Q5A5UL8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 9 Phenoxyacridine and Its Derivatives

Traditional and Modern Approaches to 9-Phenoxyacridine Synthesis

Early synthetic efforts often relied on well-established reactions that, while effective, sometimes suffered from harsh conditions or limited scope. Modern adaptations and alternative strategies have since emerged to address these limitations.

Nucleophilic Substitution Reactions at the Acridine (B1665455) C-9 Position (e.g., from 9-chloroacridine (B74977) and Phenol)

A cornerstone of this compound synthesis involves the nucleophilic aromatic substitution (SNAr) reaction at the C-9 position of an activated acridine precursor, most commonly 9-chloroacridine. The C-9 position of acridine is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom, especially when the acridine exists in its acridinium (B8443388) salt form researchgate.netpharmaguideline.com.

The reaction typically proceeds by treating 9-chloroacridine with phenol (B47542), often in the presence of a base or under specific solvent conditions to facilitate the substitution. For instance, 9-chloroacridine has been reacted with phenol in dimethyl sulfoxide (B87167) (DMSO) ucsf.edu, or heated in phenol at approximately 120°C overnight internationalscholarsjournals.com. This reaction can also be performed with substituted 9-chloroacridines, such as 1-nitro-9-chloroacridine, to yield the corresponding substituted 9-phenoxyacridines mostwiedzy.pl. The process can also involve the conversion of 9-chloroacridine to a this compound intermediate, which is then further reacted with amines to produce 9-aminoacridine (B1665356) derivatives ucsf.eduinternationalscholarsjournals.comrsc.org. Kinetic studies have indicated that the rate of these nucleophilic substitutions is influenced by both the acridine substituents and the reaction environment researchgate.net.

Ullmann Condensation Strategies in Precursor Synthesis

The Ullmann condensation, a copper-catalyzed coupling reaction, plays a significant role in the synthesis of precursors for acridine derivatives, particularly in the formation of N-arylanthranilic acids mostwiedzy.plrsc.orgscielo.brumn.edursc.org. These N-arylanthranilic acids are key intermediates that can be subsequently cyclized to form acridone (B373769) or acridine scaffolds.

The general Ullmann condensation involves the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) with an aniline (B41778) derivative in the presence of a copper catalyst and a base mostwiedzy.plrsc.orgscielo.brumn.edursc.orgpatsnap.com. For example, the condensation of 2-chlorobenzoic acid with m-nitroaniline using copper at 125°C yields N-(3'-nitrophenyl)anthranilic acid mostwiedzy.pl. Similarly, 2-chlorobenzoic acids react with anilines via Ullmann condensation to produce 6-chloroacridine precursors rsc.org. These N-arylanthranilic acids are then cyclized, often using reagents like phosphorus oxychloride (POCl3), to form 9-chloroacridine derivatives, which can then be subjected to nucleophilic substitution with phenol to yield 9-phenoxyacridines mostwiedzy.plrsc.org. The Ullmann reaction is also recognized for its utility in forming C-N bonds, including the synthesis of diarylamines, which are foundational for acridine ring formation organic-chemistry.org.

Innovative Synthetic Route Development and Optimization

Recent advancements have focused on improving reaction efficiency, reducing reaction times, enhancing yields, and adopting greener methodologies.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of acridine derivatives tandfonline.commdpi.comresearchgate.netrsc.orgijcce.ac.ir. This technique significantly reduces reaction times and often leads to improved yields and cleaner reaction profiles compared to conventional heating methods.

For example, the synthesis of pyrrolo[2,3,4-kl]acridine derivatives has been achieved in short periods of 12–15 minutes using silica (B1680970) sulfuric acid (SSA) as a catalyst under microwave irradiation in ethanol (B145695) mdpi.com. This method offers milder conditions, operational simplicity, and higher yields. Similarly, acridine derivatives have been synthesized via solvent-free, three-component reactions using microwaves in the presence of zinc chloride and a water scavenger, yielding high product amounts with easy work-up researchgate.net. Microwave-assisted Bernthsen reactions, using p-toluenesulphonic acid (p-TSA) as a catalyst in a solventless system, have also demonstrated improved time economy and better yields for 9-substituted acridines tandfonline.com.

Modular Synthesis Techniques for Structural Diversity and Complexity

Modular synthesis and combinatorial chemistry approaches are employed to generate libraries of acridine derivatives with diverse structures, facilitating structure-activity relationship (SAR) studies and the discovery of new functional molecules nih.govchemistryviews.orgthieme.dejsynthchem.comresearchgate.net. These strategies involve the preparation of functionalized building blocks that can be systematically combined to create complex molecular architectures.

One such approach integrates the photo-excitation of o-alkyl nitroarenes with copper-mediated cascade annulation. This method simplifies the synthesis of a wide array of acridine compounds, including unsymmetric and multi-substituted derivatives, by streamlining the modular construction of these scaffolds chemistryviews.orgthieme.deresearchgate.net. These methods allow for the incorporation of various functional groups and the creation of diverse acridine structures by varying the starting materials and reaction partners nih.govjsynthchem.com. For example, platinum complexes and acridine derivatives have been synthesized as building blocks for modular click assembly, achieving structural diversity by modifying different parts of the molecules nih.gov.

Green Chemistry Principles in this compound Synthesis (e.g., Solventless Reactions)

The implementation of green chemistry principles, such as the use of solventless conditions, eco-friendly solvents, and reusable catalysts, is a growing trend in acridine synthesis tandfonline.commdpi.comresearchgate.netrsc.orgnih.govrsc.orgscielo.org.mxresearchgate.net. These approaches aim to minimize environmental impact and enhance the sustainability of chemical processes.

Solventless reactions have been successfully developed for the synthesis of acridine derivatives, often combined with microwave irradiation or heterogeneous catalysis tandfonline.comresearchgate.netnih.govrsc.orgscielo.org.mx. For instance, the synthesis of 9-substituted acridines has been achieved through a general solventless Bernthsen reaction catalyzed by p-TSA under microwave irradiation, offering an environmentally benign condition tandfonline.com. Similarly, acridine derivatives have been prepared using Cu-doped ZnO nanocrystalline powder as a catalyst under solvent-free conditions, providing advantages like good yields and short reaction times nih.gov. The use of water as a solvent with a Co/C catalyst under microwave irradiation has also been reported as an eco-friendly method for acridine derivative synthesis rsc.org. Furthermore, reactions employing sulfonic acid functionalized SBA-15 as a nanoporous acid catalyst under solvent-free conditions have been shown to be efficient, green, and environmentally friendly scielo.org.mx.

Compound List

Derivatization Strategies and Functionalization at the 9-Position

The C-9 position of the acridine ring is highly susceptible to nucleophilic substitution reactions, making it a primary site for introducing diverse functionalities. The presence of the phenoxy group at this position opens avenues for further modifications, either on the phenoxy ring itself or by utilizing the this compound structure as a building block for more complex molecules.

Introduction of Varied Substitutions on the Phenoxy Moiety

The phenoxy group attached to the 9-position of acridine can be readily modified by employing substituted phenols during the synthesis of the this compound core. This approach allows for the systematic introduction of various functional groups onto the phenyl ring, thereby tuning the physicochemical and biological properties of the resulting compounds.

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 9-chloroacridine and a substituted phenol. For instance, the reaction of 9-chloroacridine with 4-hydroxybenzaldehyde (B117250) in the presence of a base yields 9-(4-formylphenoxy)acridine cust.edu.tw. This aldehyde functionality on the phenoxy ring can then serve as a handle for further chemical transformations, such as condensation reactions or reductions. Similarly, other substituted phenols can be utilized to introduce diverse functionalities, such as alkoxy or halogen groups, onto the phenoxy moiety, leading to a library of this compound derivatives with varied electronic and steric properties cust.edu.tw. The presence of substituents like methoxy (B1213986) or chloro groups on the acridine core itself, in conjunction with modifications on the phenoxy ring, can further enhance inhibitory activities cust.edu.tw. The incorporation of an aminophenoxy group, such as in a 4-(4-aminophenoxy) phenyl substructure, highlights the potential for introducing amino functionalities onto the phenoxy ring, which can be crucial for subsequent conjugation or interaction with biological targets nih.gov.

Table 1: Synthesis of Substituted 9-Phenoxyacridines

| 9-Chloroacridine Precursor | Phenol Derivative | Product Name/Structure | Key Functional Group on Phenoxy Moiety | Relevant Citation |

| 9-Chloroacridine | Phenol | This compound | None | mostwiedzy.pl, nih.gov, iucr.org |

| 9-Chloroacridine | 4-Hydroxybenzaldehyde | 9-(4-formylphenoxy)acridine | Aldehyde (-CHO) | cust.edu.tw |

| 9-Chloroacridine | Substituted Phenols | 9-(Substituted phenoxy)acridines (e.g., 2c-2e, 3c-3e) | Varied (e.g., OMe, Cl, formyl-butenyl) | cust.edu.tw |

| 9-Chloroacridine | 4-Aminophenol (implied) | 9-(4-aminophenoxy)acridine (as part of larger moiety) | Amino (-NH₂) | nih.gov |

Synthesis of Hybrid this compound Systems

Hybrid molecules integrate the this compound scaffold with other distinct chemical entities to create novel structures with potentially synergistic or enhanced properties. These hybrids can involve direct conjugation or the formation of fused ring systems where the acridine core is an integral part.

One strategy for creating hybrid systems involves linking the this compound unit to other pharmacophores or functional moieties. For instance, research has explored the synthesis of hybrid molecules where a heterocyclic N-oxide moiety is linked to an acridine intercalator via methylene (B1212753) chains through an amide group. In such approaches, a this compound derivative can serve as a key component, reacting with other molecular fragments to form the desired hybrid structure clockss.org. While many hybrid acridine systems are synthesized from 9-aminoacridines or 9-chloroacridines, the this compound moiety can also be incorporated into complex architectures. For example, the development of artemisinin-acridine hybrids, though often derived from other acridine precursors, exemplifies the concept of combining a known biologically active scaffold with the acridine system rsc.org. The incorporation of a 4-(4-aminophenoxy) phenyl group into larger structures also suggests the potential for creating hybrid molecules where the substituted phenoxyacridine unit is an integral part of a more complex framework nih.gov.

Table 2: Examples of Hybrid this compound Systems and Related Structures

| Acridine Component | Linked Moiety/Structure | Hybrid System Description | Relevant Citation |

| This compound deriv. | Heterocyclic N-oxide moiety | Hybrid molecule with acridine intercalator linked to N-oxide | clockss.org |

| Acridine core | Artemisinin | Artemisinin-acridine hybrids (often via 9-aminoacridine) | rsc.org |

| Acridine core | Chromeno[3',4':5,6]pyrido[2,3-d]pyrimidine | Complex acridine derivatives with fused ring systems | nih.gov |

Preparation of this compound Conjugates (e.g., with Peptides)

The preparation of conjugates involves covalently attaching the this compound moiety to other molecules, such as peptides, amino acids, or polyamines, to create bifunctional or targeted therapeutic agents. These conjugations often leverage reactive functional groups present on either the acridine structure or the biomolecule.

This compound can serve as a reactive precursor for conjugating amino acid derivatives. For example, the synthesis of Fmoc-Lysine(Acridine)-OH involves the reaction of this compound with Fmoc-Lysine-OH in phenol nih.gov. This process attaches the acridine system to the lysine (B10760008) side chain, creating an amino acid conjugate. Similarly, polyamines can be conjugated to acridine derivatives. This compound has been utilized in the subsequent amination at the C-9 position, which then allows for the linkage of protected polyamines like spermine, forming tri-Boc spermine-acridine conjugates internationalscholarsjournals.com. These conjugation strategies are vital for developing targeted drug delivery systems or molecules designed to interact with specific biological targets like DNA mobt3ath.comresearchgate.netacs.org.

Table 3: Synthesis of this compound Conjugates

| This compound Precursor/Reactant | Conjugating Moiety | Conjugate Product/Description | Synthesis Strategy | Relevant Citation |

| This compound | Fmoc-Lysine-OH | Fmoc-Lysine(Acridine)-OH | Reaction of this compound with Fmoc-Lys-OH in phenol. | nih.gov |

| This compound | Lys-OH | Acridine-conjugated lysine derivatives | Reaction of this compound with Lys-OH. | mobt3ath.com |

| This compound | Protected Spermine | Tri-Boc spermine-acridine conjugates | This compound used in subsequent amination at C-9, followed by linkage to protected spermine. | internationalscholarsjournals.com |

| This compound | Various Amines | 9-Acridinamines (via amination at C-9) | 9-Phenoxyacridines are stable precursors that react with hydrochlorides of various amines to yield 9-acridinamines, which can be further modified. | iucr.org |

Compound List:

this compound

9-Chloroacridine

Phenol

4-Hydroxybenzaldehyde

9-(4-formylphenoxy)acridine

Fmoc-Lysine-OH

Fmoc-Lysine(Acridine)-OH

Spermine (and its protected forms)

Heterocyclic N-oxide moiety

Artemisinin

1-Nitro-9-phenoxyacridine

4-(4-aminophenoxy) phenyl group

Theoretical and Computational Chemistry of 9 Phenoxyacridine

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Molecular Geometries of 9-Phenoxyacridine

Conformational analysis is a critical aspect of understanding a molecule's behavior, as different spatial arrangements (conformations) can significantly influence its physical and chemical properties. Computational chemistry provides powerful tools to explore these arrangements and identify the most stable molecular geometries. Techniques such as Density Functional Theory (DFT) are widely employed to optimize molecular structures, yielding precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape upc.educhemaxon.comucsb.edu.

While specific computational studies detailing the optimized geometry of this compound itself were not directly found in the provided search results, related acridine (B1665455) derivatives offer insight into the types of geometric parameters investigated. For instance, in the crystal structure of 2-Methoxy-9-phenoxyacridine, the methoxy (B1213986) group was found to be nearly coplanar with the acridine ring system, exhibiting a dihedral angle of 4.5(1)°, whereas the phenoxy fragment was nearly perpendicular to the acridine ring system, with a dihedral angle of 85.0(1)° nih.gov. Such detailed geometric information, including the relative orientation of the phenoxy group with respect to the acridine core, is crucial for predicting molecular properties and interactions. Similar DFT calculations would be applied to this compound to determine its preferred ground-state conformation and associated geometric parameters.

Intermolecular Interactions and Self-Assembly Propensities

Understanding how molecules interact with each other is fundamental to predicting their behavior in condensed phases, including their propensity for self-assembly into larger structures. Computational methods are instrumental in characterizing these intermolecular forces, such as van der Waals forces, hydrogen bonding, and π–π stacking interactions rsc.orgnih.govsnf.ch.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, offering molecular-level insights that complement experimental observations. Key spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) can be accurately simulated using various quantum chemical methods.

Simulated NMR Chemical Shifts (e.g., GIAO Level of Theory)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts nih.govscm.comajol.infoimist.ma. These calculations involve determining the electronic structure and magnetic shielding tensors of atomic nuclei. By comparing simulated chemical shifts to experimental values, researchers can confirm proposed structures or gain deeper insights into the electronic environment of specific atoms within the molecule nih.govimist.ma. While specific GIAO calculations for this compound were not detailed in the provided snippets, this methodology is standard for obtaining such data for organic compounds, providing valuable information about the molecule's electronic distribution and conformation nih.govajol.info.

Vibrational Frequencies from Theoretical Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are highly sensitive to its structure and bonding. Computational methods, primarily DFT, are employed to calculate vibrational frequencies and their corresponding intensities (IR intensities and Raman activities) osti.govuc.edusemanticscholar.orgscm.comphyschemres.orgresearchgate.net. These calculations typically involve determining the molecular force field by computing second derivatives of the energy with respect to atomic displacements. The resulting spectra can be compared to experimental IR and Raman spectra for structural verification and assignment of specific functional group vibrations physchemres.org. Although specific vibrational frequency data for this compound were not detailed in the provided search results, theoretical calculations using methods like DFT are standard for predicting these signatures, aiding in the characterization of the molecule's vibrational fingerprint osti.govuc.edu.

Electronic Absorption Spectra Predictions

The electronic absorption spectra, typically measured by UV-Visible (UV-Vis) spectroscopy, reveal information about electronic transitions within a molecule, particularly those involving π-electron systems. Time-Dependent Density Functional Theory (TD-DFT) is a prevalent computational method for predicting these spectra, calculating excitation energies and oscillator strengths that correspond to absorption peak positions and their intensities ornl.govnumberanalytics.comchemrxiv.orgosti.gov. These predictions are crucial for understanding a molecule's chromophoric properties and its behavior in photochemical processes. While specific UV-Vis spectral predictions for this compound were not detailed in the provided snippets, TD-DFT calculations are a standard approach for predicting such properties, offering insights into the electronic transitions responsible for light absorption numberanalytics.comosti.gov.

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Phenoxyacridine

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide crucial insights into the molecular structure and functional groups of 9-Phenoxyacridine by analyzing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds specac.comlibretexts.orgvscht.czlibretexts.org. For this compound, FT-IR analysis can confirm the presence of the acridine (B1665455) core and the phenoxy substituent.

Characteristic absorption bands expected for this compound include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, indicating the presence of aromatic rings within the acridine and phenoxy moieties libretexts.orglibretexts.org.

Aromatic C=C and C=N stretching: These vibrations within the acridine ring system usually appear in the region of 1600-1400 cm⁻¹, contributing to the characteristic fingerprint of the molecule specac.comvscht.czlibretexts.org.

C-O-C ether stretching: The phenoxy group, connected to the acridine core via an ether linkage, is expected to show strong absorption bands in the 1250-1000 cm⁻¹ range specac.comlibretexts.org.

While specific detailed assignments for this compound's FT-IR spectrum are not extensively detailed in the provided snippets, the general principles of FT-IR allow for the identification of these key functional group vibrations core.ac.uk.

Table 1: Characteristic FT-IR Absorption Bands for this compound (Expected)

| Wavenumber (cm⁻¹) | Assignment | Intensity (General) |

| > 3000 | Aromatic C-H stretching | Strong |

| ~ 1600-1400 | Aromatic C=C and C=N stretching | Medium to Strong |

| ~ 1250-1000 | C-O-C (ether) stretching | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, another vibrational technique, complements FT-IR by detecting the inelastic scattering of light nih.govutoronto.camt.comgiovannibachelet.it. The intensity of Raman scattering is related to the change in polarizability of the molecule during vibration nih.govutoronto.ca. This method can provide information on both intramolecular and intermolecular vibrations mt.com. Although specific Raman spectral data for this compound is not detailed in the provided search results, the technique is known to be applicable to acridine derivatives, with one source mentioning "NEAR-INFRARED FOURIER-TRANSFORM RAMAN-" upenn.edu. Raman spectroscopy can reveal vibrational modes that might be weak or absent in IR spectra, offering a more complete picture of the molecule's vibrational fingerprint.

Matrix Isolation Techniques for Enhanced Spectral Resolution

Matrix isolation (MI) is a technique where molecules are trapped in a solid inert matrix (e.g., rare gases like argon or neon) at very low temperatures (typically 10 K or lower) ifpan.edu.plfu-berlin.de. This method is invaluable for stabilizing reactive species, preventing intermolecular interactions, and enhancing spectral resolution by isolating individual molecules ifpan.edu.plfu-berlin.de. While direct application of matrix isolation specifically for enhanced spectral resolution of this compound is not explicitly detailed in the provided snippets, the technique is broadly used in conjunction with FT-IR to study molecules, including acridine derivatives, to obtain unique spectral characteristics and confirm the existence of tautomers or other structural forms researchgate.net. The inert environment of the matrix can significantly reduce band broadening, allowing for finer details of vibrational spectra to be observed ifpan.edu.pl.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise details about molecular geometry, conformation, and packing wordpress.com.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction studies have been performed on this compound and its derivatives, revealing detailed information about their solid-state structures nih.govresearchgate.netnih.govresearchgate.net. While this compound itself is achiral, X-ray diffraction allows for the determination of its precise molecular conformation, including the orientation of the phenoxy group relative to the acridine core.

Studies on a closely related compound, 2-Methoxy-9-phenoxyacridine, which shares structural similarities with this compound, indicate that the phenoxy fragment is oriented nearly perpendicular to the acridine ring system, with a dihedral angle of approximately 85.0° nih.govresearchgate.net. In contrast, the methoxy (B1213986) substituent in this related compound was found to be nearly coplanar with the acridine system (dihedral angle of 4.5°) nih.govresearchgate.net. The N10···C9–O17 angle was reported as 174.9°, suggesting an almost linear arrangement of these atoms nih.gov. These findings provide a strong indication of the likely conformation of this compound in the solid state.

Table 2: Key Conformational Parameters for this compound (Inferred from 2-Methoxy-9-phenoxyacridine)

| Parameter | Value | Notes |

| Dihedral Angle (Phenoxy-Acridine) | ~85.0° | Phenoxy group orientation relative to acridine core. |

| N10···C9–O17 Angle | ~174.9° | Indicates near-linearity of these atoms. |

| Acridine Ring System Inclination (in lattice) | 0.0°, 14.3°, | Angles between adjacent acridine planes in the crystal lattice. |

| 65.4°, 67.3° |

Crystal Packing and Intermolecular Interactions (e.g., C-H⋯N, π–π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. For this compound and its derivatives, X-ray crystallography reveals the presence of several significant interactions that stabilize the crystal structure nih.govresearchgate.netnih.gov.

Key intermolecular interactions identified include:

π–π Stacking: The planar aromatic systems of the acridine cores engage in π–π stacking interactions, contributing to the stability of the crystal lattice nih.govresearchgate.netresearchgate.net. These interactions can involve parallel or slipped arrangements of the aromatic rings nih.govresearchgate.net.

C-H⋯N Hydrogen Bonds: Weak hydrogen bonds of the type C-H⋯N have been observed, where hydrogen atoms from the aromatic rings act as donors to the nitrogen atom of the acridine core nih.govresearchgate.net. These interactions are crucial in forming specific molecular arrangements, such as inversion dimers nih.govresearchgate.net.

C-H⋯π Interactions: Interactions involving hydrogen atoms and the π-electron systems of aromatic rings (C-H⋯π) also play a role in linking molecular units and stabilizing the crystal structure nih.govresearchgate.net.

Mechanistic Insights into this compound Elusive in Current Scientific Literature

A comprehensive review of available scientific literature reveals a significant scarcity of detailed mechanistic and quantitative data specifically for the chemical compound this compound. While the broader class of acridine derivatives is well-studied, crucial experimental details regarding the reactivity, stability, and biomolecular interactions of this compound remain largely undocumented in accessible research. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The acridine scaffold is known for its distinct chemical behavior, with the C-9 position being particularly susceptible to nucleophilic substitution. This reactivity is fundamental to the synthesis of a wide array of derivatives, including this compound, which is typically prepared via the substitution of 9-chloroacridine (B74977) with phenol (B47542). While this synthesis is well-established, the subsequent reactivity of the phenoxy group as a leaving group in further substitution reactions lacks detailed kinetic and thermodynamic characterization in the literature.

Furthermore, the interaction of acridine derivatives with DNA is a cornerstone of their biological activity, with many acting as intercalating agents. Although it is presumed that this compound may also interact with DNA, specific studies detailing its binding mode, affinity (e.g., binding constant, Kb), and the thermodynamics of this interaction are absent from the reviewed literature. Studies on close analogs, such as 9-phenylacridine, suggest potential groove-binding or partial intercalation, but this cannot be directly extrapolated to this compound without specific experimental evidence.

Mechanistic Investigations of 9 Phenoxyacridine and Its Derivatives

Intermolecular Interactions with Biological Macromolecules (In Vitro Mechanistic Focus)

Protein Interaction Mechanisms (e.g., Enzyme Active Site Binding, Inhibition Mechanisms for Topoisomerases, Cholinesterases, Tyrosine Kinases, PARP1)

The biological activity of 9-phenoxyacridine and its analogs is intrinsically linked to their ability to interact with various protein targets. These interactions are typically non-covalent, involving hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions, which allow for the transient association and dissociation critical for regulating cellular signaling pathways. nih.gov The specific nature of these interactions dictates the inhibitory mechanism against enzymes crucial for cellular processes.

Topoisomerases: Acridine (B1665455) derivatives are known to target topoisomerases, enzymes that regulate DNA topology and are vital for replication and transcription. nih.gov Some substituted 9-aminoacridines have been shown to function as catalytic inhibitors of topoisomerase II, leading to cell cycle arrest and apoptosis. nih.gov These compounds can intercalate into DNA and inhibit the catalytic activity of the enzyme without necessarily stabilizing the cleavable complex, a mechanism distinct from topoisomerase poisons. nih.gov While some acridine derivatives can stabilize the topoisomerase I-DNA adduct, this interaction may not always contribute to cell death, suggesting they can act as non-lethal poisons of topoisomerase I. nih.gov Molecular docking studies of other 3,9-disubstituted acridines suggest different interaction modes with topoisomerase I versus topoisomerase IIα. nih.gov The inhibition of topoisomerase I is often attributed to the binding of the derivative to the DNA molecule itself. mdpi.com

Cholinesterases: Certain derivatives of 9-substituted acridines have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. nih.gov For instance, derivatives of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine have demonstrated effective inhibition of both AChE and BChE. nih.gov Molecular docking studies have helped to elucidate the efficacy, selectivity, and mechanism of cholinesterase inhibition by these acridine derivatives. nih.gov Some 9-phosphorylated acridine derivatives have shown a mixed mechanism of BChE inhibition. frontiersin.org The inhibitory activity is influenced by the nature of the substituents on the acridine core, with aryl-substituted dihydroacridines being more potent BChE inhibitors. frontiersin.org

Tyrosine Kinases: Protein-tyrosine kinases (PTKs) are a class of enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov The inhibition of these kinases is a key mechanism for the discovery of antitumor agents. nih.gov Small molecule inhibitors can block the ligand-mediated phosphorylation of receptor tyrosine kinases (RTKs), thereby preventing the activation of downstream signaling pathways. researchgate.net This leads to the downregulation of genes involved in cell proliferation and survival. researchgate.net While specific studies on this compound as a tyrosine kinase inhibitor are not prevalent, the general mechanism involves competitive binding at the ATP-binding pocket or allosteric inhibition. researchgate.netnih.gov

PARP1: Poly (ADP-ribose) polymerase-1 (PARP1) is an enzyme critical for DNA repair. jocpr.com Its inhibition can enhance the efficacy of chemotherapeutic agents, making it an attractive target in cancer therapy. jocpr.comresearchgate.net 9-Phenyl acridine has been identified as a potential PARP1 inhibitor. jocpr.comresearchgate.net Docking and molecular dynamics simulations have shown that it can bind to the NAD+ binding pocket of human PARP1, interacting with catalytically important amino acid residues. jocpr.comresearchgate.net This binding prevents the depletion of NAD+ in DNA-damaged cells, confirming its inhibitory activity. jocpr.comresearchgate.net PARP1 inhibitors can work by directly interfering with ADP-ribosylation and some may also "trap" PARP1 on the DNA through an allosteric mechanism. nih.gov

Table 1: Summary of Enzyme Inhibition Mechanisms by Acridine Derivatives

| Enzyme Target | General Inhibition Mechanism | Specific Examples from Acridine Derivatives |

|---|---|---|

| Topoisomerases | Catalytic inhibition, DNA intercalation, stabilization of enzyme-DNA complex. nih.govmdpi.com | Substituted 9-aminoacridines act as catalytic inhibitors of topoisomerase II. nih.gov Some derivatives stabilize the topoisomerase I-DNA adduct. nih.gov |

| Cholinesterases | Active site binding, mixed competitive/non-competitive inhibition. nih.govfrontiersin.org | 9-heterocyclic amino-N-methyl-9,10-dihydroacridines effectively inhibit AChE and BChE. nih.gov 9-phosphorylated dihydroacridines show mixed BChE inhibition. frontiersin.org |

| Tyrosine Kinases | ATP-competitive inhibition, allosteric inhibition. researchgate.net | General mechanism for small molecule inhibitors; specific data for this compound is limited. nih.govresearchgate.net |

| PARP1 | Competitive inhibition at the NAD+ binding site, allosteric trapping on DNA. jocpr.comresearchgate.netnih.gov | 9-Phenyl acridine binds to the NAD+ pocket of PARP1, preventing NAD+ depletion. jocpr.comresearchgate.net |

Photochemical and Photophysical Mechanistic Pathways

The acridine scaffold is inherently photoactive, and the introduction of a phenoxy group at the 9-position can modulate its electronic and photophysical properties. These properties are fundamental to understanding its behavior in various light-induced processes.

Excited State Properties and Energy Transfer Mechanisms

Upon absorption of light, this compound is promoted to an electronically excited state. The properties of this excited state, such as its lifetime and energy, are crucial for subsequent photochemical events. For some 9-aminoacridine (B1665356) derivatives, complex fluorescence behavior has been observed, which is attributed to normal emission from the acridine chromophore as well as emission from an excited-state intramolecular charge transfer (ESICT) state formed upon light excitation. nih.gov This charge transfer process involves the movement of electron density from a donor portion to an acceptor portion of the molecule within the excited state.

Energy transfer is another critical process that can occur from the excited state. This can happen through two primary mechanisms: Förster resonance energy transfer (FRET), which is a long-range dipole-dipole coupling mechanism, and Dexter energy transfer, which is a short-range process requiring orbital overlap. In many systems, FRET is the dominant mechanism for singlet-singlet energy transfer. The efficiency of energy transfer is highly dependent on the distance between the energy donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. northwestern.edu

Photo-induced Electron Transfer Processes

Photo-induced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule in the excited state. wikipedia.org This process leads to the formation of a charge-separated state. wikipedia.org The acridine nucleus can act as either an electron donor or acceptor depending on the nature of the substituents and the reacting partner. In a typical PET system, a "fluorophore-spacer-receptor" architecture is employed, where the fluorescence of the fluorophore is quenched by the receptor through PET. mdpi.com This quenching can be modulated by external stimuli, forming the basis for fluorescent sensors. mdpi.com The efficiency of PET is governed by the driving force of the reaction and the distance and electronic coupling between the donor and acceptor. nih.gov

Role in Photocatalysis and Oxidative Transformations

The photochemical properties of acridine derivatives make them potential candidates for use in photocatalysis. Photocatalysts can absorb light and initiate chemical reactions, often involving oxidative transformations. For instance, 9,10-dihydroacridines can be readily oxidized to the corresponding acridones through a photo-oxidation process using molecular oxygen as the oxidant and a suitable photosensitizer. researchgate.net In such reactions, the photocatalyst, upon light absorption, can transfer energy or an electron to molecular oxygen, generating reactive oxygen species like singlet oxygen or superoxide (B77818) radicals, which then carry out the oxidation of the substrate. The efficiency of these photocatalytic systems depends on factors such as the choice of photocatalyst, solvent, and light conditions. mdpi.com

Table 2: Photochemical and Photophysical Properties of Acridine Derivatives

| Property | Description | Relevance to this compound |

|---|---|---|

| Excited State | The molecule's state after absorbing a photon. Can lead to fluorescence, phosphorescence, or chemical reactions. nih.gov | The phenoxy group can influence the energy and lifetime of the excited state, potentially leading to intramolecular charge transfer. |

| Energy Transfer | Transfer of excitation energy from a donor to an acceptor molecule. Can occur via Förster or Dexter mechanisms. northwestern.edu | Can be a deactivation pathway for the excited state, depending on the molecular environment. |

| Photo-induced Electron Transfer (PET) | Transfer of an electron from a donor to an acceptor in the excited state, creating a charge-separated state. wikipedia.org | The acridine core can participate in PET, with the phenoxy group modulating its electron-donating or -accepting properties. |

| Photocatalysis | The acceleration of a photoreaction by a catalyst. Often involves the generation of reactive oxygen species. researchgate.netmdpi.com | Derivatives can act as photosensitizers in oxidative transformations, such as the oxidation of dihydroacridines. |

Research Applications in Materials Science and Chemical Biology Tools

Applications in Advanced Materials Research

The adaptability of the 9-phenoxyacridine scaffold allows for its incorporation into diverse materials, where it can impart specific and desirable functionalities.

Optoelectronic Device Development and Organic Semiconductor Materials

Organic semiconductors are a class of materials that have been gaining significant attention for their use in various electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs). ktu.eduvu.lt These materials offer advantages like flexibility and tunability of their properties. The development of novel organic semiconductors is crucial for advancing these technologies. mpg.denih.gov

Derivatives of this compound are being investigated for their potential as organic semiconductors. For instance, compounds incorporating triphenylamine (B166846) or 9-phenylcarbazole (B72232) as donor moieties and pyrimidine-5-carbonitrile as an electron-withdrawing unit have been synthesized and studied for their electroluminescent properties. ktu.edu These materials have shown promise in producing blue and greenish-blue light in OLEDs, with some devices achieving high external quantum efficiencies. ktu.edu The goal is to create materials that can efficiently convert electricity into light, leading to brighter and more energy-efficient displays and lighting. nih.gov

Table 1: Performance of Optoelectronic Devices Using Acridine (B1665455) Derivatives

| Device Type | Emitter/Host Material | Emission Color | Max. Brightness (cd/m²) | External Quantum Efficiency (EQE) |

|---|---|---|---|---|

| OLED | tert-butyl carbazole (B46965) and trifluoromethyl benzene (B151609) derivative | Sky Blue | > 39,000 | up to 15.9% |

| OLED | triphenylamine or 9-phenylcarbazole and pyrimidine-5-carbonitrile derivative | Pure Blue | Not Specified | up to 7% |

| OLED | triphenylamine or 9-phenylcarbazole and pyrimidine-5-carbonitrile derivative | Greenish-Blue | Not Specified | up to 6% |

| Electroluminescent Device | pyrimidine-5-carbonitriles (as host) | Not Specified | Not Specified | > 20% |

Data sourced from a study on asymmetric multiple donor-acceptor type derivatives. ktu.edu

Corrosion Inhibition Mechanisms and Surface Adsorption Studies

The deterioration of metals due to corrosion is a significant industrial problem. Corrosion inhibitors are substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal. researchcommons.orgmdpi.com Organic molecules, particularly those containing heteroatoms (like nitrogen in the acridine ring) and aromatic rings, are often effective corrosion inhibitors. researchgate.net

The primary mechanism by which these inhibitors work is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchcommons.orgresearchgate.netmdpi.com This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecule and the metal. The effectiveness of an inhibitor is influenced by factors such as its chemical structure, the number of adsorption sites, and its ability to form a stable film on the metal surface. researchgate.netrsc.org

Studies on 9-substituted acridines have shown that they can act as effective corrosion inhibitors for mild steel in acidic environments. rsc.org These compounds function as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. rsc.org The adsorption of these acridine derivatives on the steel surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. rsc.org

Table 2: Corrosion Inhibition Efficiency of 9-Substituted Acridines on Mild Steel in 15% HCl

| Inhibitor | Inhibition Efficiency (η%) | Type of Inhibition | Adsorption Isotherm |

|---|---|---|---|

| 9-aminoacridine (B1665356) (AA) | Highest among tested | Mixed-type (predominantly cathodic) | Langmuir |

| 9-methylacridine (MA) | Intermediate | Mixed-type (predominantly cathodic) | Langmuir |

| 9-carboxyacridine (CA) | Lowest among tested | Mixed-type (predominantly cathodic) | Langmuir |

Data from a study on 9-substituted acridines as corrosion inhibitors. rsc.org

Integration into Biomaterials Research (e.g., Scaffolds, Functional Coatings)

Biomaterials play a crucial role in tissue engineering and regenerative medicine by providing scaffolds that support cell growth and tissue regeneration. nih.govmdpi.com These scaffolds often mimic the natural extracellular matrix (ECM) and can be made from a variety of materials, including synthetic polymers like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL). nih.govmdpi.com The surface properties of these scaffolds are critical for promoting cell adhesion, proliferation, and differentiation. nih.gov

Functional coatings are often applied to these scaffolds to enhance their bioactivity. researchgate.netnih.gov These coatings can be designed to present specific biochemical cues to cells. For example, peptides that bind to cell surface receptors involved in osteogenesis can be used to coat scaffolds for bone repair. nih.gov The goal is to create a more favorable environment for tissue regeneration. researchgate.netnorthwestern.edu While direct research on incorporating this compound into these specific applications is not widely documented in the provided results, the functionalization of biomaterial surfaces is a key area of research. ppm.edu.pl

Utility in Chemical Biology as Research Tools

Chemical biology utilizes chemical tools to study and manipulate biological systems. nih.govsigmaaldrich.com Small molecules with specific properties, such as fluorescence, are invaluable in this field for visualizing and understanding complex biological processes. rsc.org

Molecular Probes for Studying Biological Processes and Interactions

Molecular probes are small molecules designed to interact with a specific target, such as a protein or nucleic acid, allowing researchers to study its function and localization within a cell. thermofisher.kr These probes are essential for understanding the molecular basis of diseases and for the development of new therapeutics. nih.govthermofisher.kr The design of effective molecular probes often involves creating molecules that can selectively bind to their target and report on this interaction, for example, through a change in fluorescence. sigmaaldrich.com

Fluorescent Labels in Advanced Diagnostics Research

Fluorescent labels, or fluorophores, are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. iris-biotech.deiris-biotech.de This property makes them extremely useful in a wide range of biomedical research and diagnostic applications. nih.gov They can be attached to other molecules, such as antibodies or DNA probes, to visualize specific targets within a sample. mdpi.com

The development of new and affordable fluorescent labels is an active area of research. mdpi.com In advanced diagnostics, fluorescent labels are used in techniques like fluorescence microscopy and immunoassays to detect the presence of disease markers or to study cellular processes in detail. nih.gov The ability to visualize biological molecules and events at the cellular level is critical for both fundamental research and clinical diagnostics.

Chemical Scaffolds for Gene Delivery System Research

The development of safe and efficient vectors for gene delivery is a cornerstone of gene therapy. researchgate.net Non-viral vectors, such as those based on cationic lipids or polymers, are actively researched due to their potential for lower immunogenicity and greater flexibility in chemical design compared to viral counterparts. mdpi.commdpi.comnih.govnih.gov The core challenge lies in designing a vector that can effectively condense and protect nucleic acids (like plasmid DNA), facilitate entry into target cells, escape from endosomes, and finally release the genetic payload into the nucleus. nih.gov

The acridine scaffold, known for its ability to intercalate into DNA, serves as a powerful anchor in the design of non-viral gene delivery vectors. ontosight.aiontosight.ai this compound is a key synthetic intermediate in this field, often serving as the precursor to 9-aminoacridine derivatives which are then incorporated into more complex delivery systems such as cationic lipids or polyacridine peptides. illinois.edunih.gov The phenoxy group is an excellent leaving group, facilitating the synthesis of 9-aminoacridines through nucleophilic substitution. illinois.edu

Research into polyacridine peptides has demonstrated the utility of this scaffold. In these systems, multiple acridine moieties are attached to a peptide backbone, creating a polymer that can bind to plasmid DNA with high affinity through a process called polyintercalation. nih.govnih.gov This strong binding is crucial for condensing the DNA into stable nanoparticles (polyplexes) that can be delivered in vivo. nih.gov

Studies on PEGylated (polyethylene glycol-modified) polyacridine peptides have provided detailed insights into structure-activity relationships. By varying the number of acridine units and the spacing between them, researchers can fine-tune the properties of the resulting gene delivery vector. For instance, increasing the number of lysine (B10760008) residues separating the acridine units has been shown to dramatically increase the stability of the DNA polyplexes in circulation, extending the timeframe for effective, hydrodynamically-stimulated gene expression in the liver from minutes to several hours. nih.gov

| Peptide Structure (General) | Key Structural Variation | Research Finding | Reference |

| (Acr-Lys)n-Cys-PEG | Increasing the number of Lys residues (from 1 to 5) between Acr units | Dramatically increased the stability of polyplexes in circulation, allowing for maximal hydrodynamically-stimulated gene expression for up to 5 hours post-administration. | nih.gov |

| Poly(Acr-Arg)4-SS-melittin | Comparison with non-acridine control (poly(Lys(Ac)-Arg)4-SS-melittin) | The acridine-containing peptide mediated gene transfer at a rate 100-1000 fold higher than the acetylated control, demonstrating the critical role of the acridine anchor. | nih.gov |

| (Acr-Lys)6-Cys-PEG | Administration with a "decoy" dose of non-expressing DNA polyplex | Further extended the window for hydrodynamically-stimulated gene expression to 9 hours, suggesting that the system's capacity is saturable. | nih.gov |

This table summarizes research findings on gene delivery systems utilizing a this compound-derived scaffold.

These findings highlight how the this compound scaffold provides a robust and tunable platform for the rational design of advanced non-viral gene delivery systems. Its ability to be incorporated into polymeric structures allows for the creation of vectors with enhanced DNA binding affinity and in vivo stability, addressing key hurdles in the field of gene therapy. nih.gov

Future Directions and Emerging Research Avenues for 9 Phenoxyacridine

Exploration of Novel 9-Phenoxyacridine Architectures through Advanced Synthesis

The development of sophisticated and modular synthetic methodologies is paramount for accessing a wider array of this compound derivatives with tailored properties. Current research trends highlight innovative approaches that streamline synthesis and enable the creation of complex molecular architectures. These include:

Modular and Cascade Synthesis: Advancements in combining photo-excitation with metal-mediated cascade annulation reactions offer a powerful route to synthesize diverse acridine (B1665455) derivatives, including unsymmetric and multi-substituted compounds that are otherwise challenging to obtain chemistryviews.orgresearchgate.netthieme.de. This modularity allows for the efficient construction of libraries of compounds by varying precursors.

Direct Functionalization Strategies: Methods that enable direct functionalization of the acridine core are being explored to bypass multi-step processes and improve synthetic efficiency researchgate.netthieme-connect.com. This includes late-stage functionalization techniques that allow for the modification of pre-existing scaffolds.

Catalytic Approaches: The use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, provides new avenues for C-H functionalization and the introduction of diverse substituents onto the acridine ring system mdpi.com.

One-Pot and Multicomponent Reactions (MCRs): The ongoing development of one-pot and MCRs continues to be a significant focus, offering atom economy and rapid access to complex acridine structures, including those with specific substitutions like the phenoxy group at the 9-position scielo.org.mxbeilstein-journals.orgresearchgate.net.

These advanced synthetic strategies are crucial for generating novel this compound architectures, paving the way for the discovery of compounds with enhanced or entirely new functionalities.

| Advanced Synthetic Methodology | Key Features | Potential Impact on this compound Research |

| Photo-excitation/Cascade Annulation | Modular assembly, one-pot synthesis, access to diverse substitution patterns | Enables rapid synthesis of complex, functionalized this compound derivatives. |

| Palladium-Catalyzed Cross-Coupling | Direct C-H functionalization, regioselective substitution | Facilitates targeted modifications and introduction of specific functional groups. |

| Multicomponent Reactions (MCRs) | Atom-economical, rapid library synthesis, high yields | Efficient generation of diverse this compound analogs for screening. |

| Late-Stage Functionalization | Modification of existing scaffolds, introduction of specific properties | Fine-tuning photophysical, biological, or material properties of derivatives. |

| Nucleophilic Substitution on 9-Chloroacridine (B74977) | Established route to 9-substituted acridines, including 9-phenoxyacridines | Foundation for creating a wide range of this compound derivatives. |

Advanced Computational Approaches for Predictive Structure-Function Relationships

Computational chemistry and data science are increasingly vital for accelerating the discovery and design of novel this compound derivatives. By leveraging advanced computational tools, researchers can predict molecular properties and biological activities, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in correlating structural features of acridine derivatives with their biological activities ajsp.netacs.orgresearchgate.netumich.edumdpi.comnih.gov. These models can predict the efficacy of newly designed compounds, aiding in the rational design of potent therapeutic agents or functional materials.

Molecular Modeling and Simulation: Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to predict photophysical properties, including absorption and emission wavelengths, quantum yields, and excited-state dynamics aip.orgd-nb.infofrontiersin.orglongdom.org. Molecular docking studies are also used to predict binding affinities and interactions with specific biological targets, such as enzymes or DNA ajsp.netnih.gov.

Machine Learning (ML) and Artificial Intelligence (AI): The integration of ML and AI is revolutionizing property prediction. These approaches can analyze large datasets to identify complex patterns and predict photophysical or biological properties with high accuracy, offering a more efficient alternative to traditional computational methods for high-throughput screening aip.orglongdom.org.

These computational strategies enable a predictive framework for designing this compound derivatives with desired characteristics, significantly reducing the time and resources required for experimental synthesis and screening.

| Computational Methodology | Primary Application Area | Predictive Capability | Future Research Relevance |

| QSAR (e.g., CoMFA, CoMSIA) | Structure-Activity/Property Relationships | Predicts biological efficacy, identifies key pharmacophores, guides lead optimization. | Designing this compound derivatives with enhanced anticancer, antimicrobial, or anti-inflammatory activities. |

| DFT/TD-DFT | Photophysical properties (absorption, emission, fluorescence) | Predicts electronic transitions, spectral characteristics, quantum yields, excited-state lifetimes. | Guiding the development of novel fluorescent probes, sensors, and materials for optoelectronic applications. |

| Molecular Docking | Ligand-target interactions | Predicts binding modes, affinities, and interactions with biological macromolecules (e.g., enzymes, DNA). | Identifying potential drug candidates by understanding their interaction mechanisms and predicting efficacy against specific disease targets. |

| Machine Learning (ML) / AI | Property prediction, data analysis, virtual screening | Accelerates prediction of photophysical and biological properties, identifies structure-property correlations. | High-throughput screening of potential this compound derivatives, optimizing synthetic routes, and discovering new applications. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational analysis, solvation effects | Simulates molecular motion, protein-ligand interactions over time, conformational stability. | Understanding the dynamic behavior of this compound derivatives in biological environments or material matrices. |

Synergistic Integration of Synthetic Chemistry and Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel transformations for this compound derivatives. The synergy between synthetic chemistry and mechanistic studies allows for more efficient, selective, and controlled synthesis.

Elucidating Reaction Pathways: Mechanistic investigations, employing both experimental and computational techniques, are essential for understanding how new acridine scaffolds are formed chemistryviews.orgthieme-connect.commdpi.combeilstein-journals.orgresearchgate.net. This includes identifying key intermediates, transition states, and potential side reactions, which informs the optimization of reaction conditions.

Guiding Synthetic Design: Mechanistic insights can guide the design of novel synthetic strategies, such as cascade reactions or catalytic cycles, that are more efficient and selective for producing specific this compound architectures chemistryviews.orgresearchgate.net. For instance, understanding the role of catalysts or reaction conditions in C-H functionalization or annulation reactions is critical.

Predictive Mechanistic Modeling: Computational chemistry can predict reaction mechanisms and energy barriers, providing valuable guidance for synthetic chemists. This predictive power allows for the rational selection of reagents, catalysts, and reaction conditions to achieve desired outcomes chemistryviews.orgbeilstein-journals.orgnih.govresearchgate.net.

By fostering a collaborative environment where synthetic efforts are informed by detailed mechanistic understanding, researchers can overcome synthetic challenges and efficiently access complex this compound derivatives.

Development of this compound-Based Systems for Specialized Research Applications

The unique photophysical and chemical properties of acridine derivatives make them highly attractive for a range of specialized research applications, with this compound derivatives poised to play a significant role.

Fluorescent Probes and Imaging Agents: The inherent fluorescence of the acridine core, tunable through substitution, makes these compounds excellent candidates for developing advanced fluorescent probes. Research is focused on creating probes with enhanced water solubility, biocompatibility, specific cellular targeting capabilities, and tailored photophysical properties like longer fluorescence lifetimes or aggregation-induced emission (AIE) for improved cellular imaging and dynamic monitoring of biological processes mdpi.comresearchgate.netgoogle.com.

Materials Science and Optoelectronics: Acridine derivatives are being explored for their potential in materials science, particularly as organic semiconductor materials and components in optoelectronic devices. Their conjugated systems and tunable electronic properties can be leveraged for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors sioc-journal.cn.

Photocatalysis: The photophysical characteristics of acridinium (B8443388) salts, such as high excited-state potentials, position them as promising candidates for photocatalytic applications in organic synthesis and energy conversion chemistryviews.orgresearchgate.netresearchgate.net.

Therapeutic Development: Beyond their established roles in medicinal chemistry, acridine derivatives are being investigated for novel therapeutic applications, including as antifungal agents and as components in targeted cancer therapies, often by inhibiting enzymes like topoisomerases or telomerase acs.orgmdpi.comnih.govmdpi.comtandfonline.commdpi.com.

The future development of this compound-based systems will likely involve the rational design of molecules for specific applications, leveraging the insights gained from synthetic, computational, and mechanistic studies to create functional materials and advanced research tools.

Compound List:

this compound

Q & A

What frameworks ensure rigorous formulation of research questions for this compound studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Novelty: "How does C9-substitution affect π–π stacking efficiency compared to parent acridine?"

- Feasibility: Align with synthetic pathways in and computational resources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.